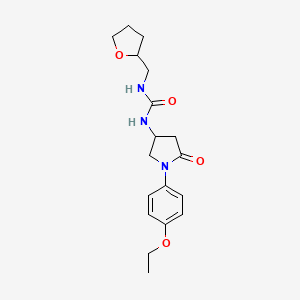

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea, also known as EPPU, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. EPPU is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is involved in chemical synthesis processes that focus on creating novel chemical entities with potential biological activities. For instance, its structure suggests it could be synthesized through condensation reactions involving specific urea derivatives and other organic compounds, such as ethoxyphenyl compounds and tetrahydrofuran derivatives. Such synthetic pathways are crucial for developing new molecules that can be further tested for various biological activities (P. V. G. Reddy, C. S. Reddy, & M. Venugopal, 2003).

Potential Biological Activities

Although direct applications of this specific compound in biological systems are not detailed, related structures have been studied for their antimicrobial properties. Compounds with similar urea functionalities have been synthesized and evaluated for their antifungal and antibacterial activities, indicating a potential research direction for exploring the biological activities of such compounds (P. V. G. Reddy, C. S. Reddy, & M. Venugopal, 2003).

Enzyme Inhibition Studies

Urea derivatives are known to interact with various enzymes, potentially inhibiting their activity. Studies on similar compounds have shown that they can be potent inhibitors of enzymes like acetylcholinesterase, which is a target for treating conditions like Alzheimer's disease. This suggests a possible avenue for researching the enzyme inhibition properties of "1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea" and its analogs (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, & M. Briley, 1995).

properties

IUPAC Name |

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-2-24-15-7-5-14(6-8-15)21-12-13(10-17(21)22)20-18(23)19-11-16-4-3-9-25-16/h5-8,13,16H,2-4,9-12H2,1H3,(H2,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJWCPFBTSFZJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3CCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine](/img/structure/B2405545.png)

![1-(4-Ethoxy-3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2405554.png)

![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine;hydrochloride](/img/structure/B2405556.png)

![(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide](/img/structure/B2405557.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2405559.png)

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405561.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B2405562.png)